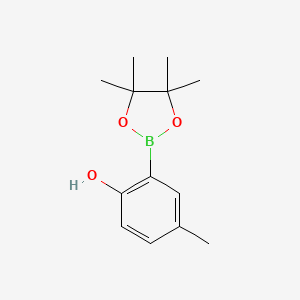

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Vue d'ensemble

Description

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a useful research compound. Its molecular formula is C13H19BO3 and its molecular weight is 234.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds of similar structure are often used in organic synthesis as reagents and catalysts .

Mode of Action

It is known that similar compounds are often used in the formation of carbon-carbon bonds in reactions such as the diels-alder reaction .

Biochemical Pathways

It is known that similar compounds can be used in the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Pharmacokinetics

It is known that similar compounds have a melting point of 77-81°c (lit) and a boiling point of 3556±250 °C (Predicted) .

Result of Action

It is known that similar compounds can be used as fluorescent probes and analytical reagents .

Action Environment

It is known that similar compounds should be stored in a dark place, sealed in dry, at room temperature .

Analyse Biochimique

Biochemical Properties

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a crucial role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential in processes such as enzyme inhibition, where this compound can inhibit the activity of enzymes by binding to their active sites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the phosphorylation status of proteins involved in signaling cascades, thereby altering the downstream effects on gene expression and metabolic pathways . Additionally, this compound has been shown to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, particularly those containing diol groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, thereby influencing the overall metabolic state of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can interact with various binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on gene expression, enzyme activity, and metabolic processes .

Activité Biologique

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a boron-containing dioxaborolane moiety, which has been linked to various therapeutic properties. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H19B O3

- Molecular Weight : 233.10 g/mol

- Purity : >97% (GC)

Anticancer Properties

Research indicates that compounds containing dioxaborolane structures exhibit significant anticancer activity. For instance, derivatives of boron compounds have been shown to inhibit tubulin polymerization effectively:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CA-4 | 0.1 | Tubulin inhibitor |

| This compound | TBD | TBD |

In studies involving various cancer cell lines, compounds with similar structures demonstrated a capacity to induce apoptosis through caspase activation and cell cycle arrest. For example, a related study found that certain derivatives led to a significant increase in caspase-3 activation in A549 lung cancer cells when treated at concentrations of 50 and 100 nM .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

-

Study on Human Myeloid Leukemia Cells :

- Objective : To evaluate the effects of boron-containing compounds on leukemia cell lines (HL-60 and U937).

- Findings : The compound showed a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations (100 nM). Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis .

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in academic settings?

The compound is typically synthesized via esterification or coupling reactions. For example, a two-step procedure involves reacting 4-bromo-2-ethylphenol with a boronic ester precursor under basic conditions (e.g., Na₂CO₃ in DMF/water at 80°C), followed by acidic workup to yield the phenol derivative . Alternatively, cesium carbonate in THF with ethyl bromoacetate under reflux can produce analogous boronate esters, which are hydrolyzed to the final product .

Q. Which spectroscopic techniques are critical for characterizing this boronic ester?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and boronate ester integrity.

- X-ray crystallography : For unambiguous structural determination. SHELX and OLEX2 are widely used for refinement and analysis of crystallographic data .

- FT-IR : To identify B-O (∼1350 cm⁻¹) and phenolic O-H (∼3200 cm⁻¹) stretches.

Q. How is purity assessed for this compound, and what are common impurities?

Purity is typically evaluated via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Common impurities include unreacted boronic acid precursors or deprotected phenolic byproducts. Suppliers often report ≥97% purity for research-grade material .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, the B-O bond in the dioxaborolane ring typically measures ~1.36 Å, while the phenolic C-O bond is ~1.38 Å. Using SHELXL for refinement, researchers can identify disorder or thermal motion artifacts, particularly in the methyl groups of the pinacol moiety .

Q. What mechanistic insights explain variable yields in Suzuki-Miyaura couplings with this boronic ester?

Yield discrepancies often arise from:

- Base selection : K₂CO₃ or Cs₂CO₃ may enhance transmetallation efficiency compared to weaker bases.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote protodeboronation.

- Pd catalyst : Buchwald ligands (e.g., SPhos) reduce steric hindrance for aryl coupling partners .

Q. How do substituent variations (e.g., methyl vs. methoxy groups) impact reactivity in cross-coupling reactions?

Comparative studies show electron-donating groups (e.g., -CH₃) increase boronate stability but slow transmetallation. In contrast, electron-withdrawing groups (e.g., -NO₂) accelerate coupling but risk oxidative deboronation. For example, 2-methoxy analogs (CAS 269410-23-3) exhibit 15% lower yields in Suzuki reactions due to steric bulk .

Propriétés

IUPAC Name |

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCGOSWQMOXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.